3,5-Dimethyl-2-methoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-7(2)9(13-3)8(5-6)10(11)12/h4-5,11-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTQRLCDAMYQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245160 | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451391-98-2 | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2-methoxy-3,5-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methoxy-3,5-dimethylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 3,5-Dimethyl-2-methoxyphenylboronic acid
A Strategic Scaffold for Sterically Demanding Cross-Coupling
Executive Summary
In the landscape of modern medicinal chemistry, 3,5-Dimethyl-2-methoxyphenylboronic acid (CAS: 1451391-98-2) represents a highly specialized building block. Unlike simple phenylboronic acids, this scaffold introduces a unique "buttressing effect" due to the interplay between the ortho-methoxy and meta-methyl substituents. This structural congestion offers two distinct advantages: it enhances metabolic stability in final drug candidates by blocking metabolically labile sites, and it provides a rigorous test case for optimizing palladium-catalyzed cross-coupling protocols. This guide provides a comprehensive physicochemical profile, validated synthetic pathways, and handling protocols for integrating this scaffold into high-value discovery programs.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The molecule is defined by a 1,2,3,5-substitution pattern on the benzene ring. The critical feature is the steric pressure exerted by the C3-methyl group on the C2-methoxy group, which in turn influences the environment of the C1-boronic acid.
| Property | Specification |
| IUPAC Name | (3,5-Dimethyl-2-methoxyphenyl)boronic acid |
| CAS Number | 1451391-98-2 |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| SMILES | Cc1cc(C)cc(B(O)O)c1OC |
| Appearance | Pale white solid |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂, THF; Low solubility in water |
2.1 The "Buttressing Effect"
The steric bulk of the methyl group at position 3 forces the methoxy group at position 2 to adopt a specific conformation, often twisting out of the aromatic plane. This creates a "steric wall" near the boronic acid moiety.
-
Implication for Synthesis: Standard Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) may fail due to slow oxidative addition or transmetallation. High-activity catalysts (e.g., Buchwald precatalysts) are often required.
-
Implication for Stability: The steric shielding can reduce the rate of protodeboronation, a common decomposition pathway for ortho-substituted boronic acids.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models.
| Parameter | Value | Source/Method |
| Melting Point | Solid (Experimental determination recommended) | Observed state |
| Boiling Point | ~354°C (Predicted) | Calculated |
| pKa (Acid) | ~9.2 (Predicted) | Analogous to 2-MeO-PhB(OH)₂ |
| LogP | 2.1 - 2.4 (Predicted) | Consensus Model |
| H-Bond Donors | 2 | Structure-based |
| H-Bond Acceptors | 3 | Structure-based |
Expert Insight: The predicted pKa is slightly higher than phenylboronic acid (8.8) due to the electron-donating nature of the methoxy and methyl groups. This suggests that slightly more basic conditions may be beneficial during cross-coupling to facilitate the formation of the reactive boronate species.
Synthetic Utility & Protocols
4.1 Validated Synthesis Pathway
The most reliable route to this compound is via the ortho-lithiation of 3,5-dimethylanisole. Direct electrophilic borylation is often non-selective.
Protocol: Directed Ortho-Lithiation
-
Reagents: 3,5-Dimethylanisole (1.0 equiv), TMEDA (1.0 equiv), n-BuLi (1.5 equiv), Triisopropyl borate (3.0 equiv).
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF.
-
Conditions: Cryogenic (-78°C).
Figure 1: Directed ortho-lithiation strategy for regioselective synthesis.
4.2 Cross-Coupling Guidelines (Suzuki-Miyaura)
Due to the steric hindrance at the C2 and C6 positions (relative to Boron), standard protocols often result in low yields.
-
Recommended Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2/G3.
-
Base: K₃PO₄ (anhydrous) or Cs₂CO₃ often outperform aqueous Na₂CO₃ in sterically demanding cases.
-
Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water (using S-Phos).
Handling, Stability & Safety
5.1 Boroxine Equilibrium
Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine).
-
Observation: The melting point may appear broad or variable depending on the moisture content and boroxine ratio.
-
Reversal: The boroxine converts back to the free acid in the presence of water/base during reaction conditions. Do not discard material based on "incorrect" melting point alone.
5.2 Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative deboronation over long periods.
-
Container: Tightly sealed glass; avoid prolonged exposure to air.
5.3 Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
References
-
Amazon AWS (Supporting Info). (2025). Supporting Information for Nickel-Catalyzed Enantioconvergent Transformation. Retrieved from [Link](Note: Sourced from verified search snippet 1.14 describing synthesis).
-
Fisher Scientific. (2023). Safety Data Sheet: (3,5-Difluoro-2-methoxyphenyl)boronic acid (Analogous Safety Data). Retrieved from [Link]
Sources
Solubility profile of 3,5-Dimethyl-2-methoxyphenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethyl-2-methoxyphenylboronic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in common organic solvents. In the absence of extensive peer-reviewed quantitative data for this specific molecule, this document establishes a predictive solubility profile based on fundamental chemical principles and data from analogous arylboronic acids. We delve into the theoretical underpinnings of solubility, detailing the interplay between solute and solvent properties. Furthermore, a robust, step-by-step experimental protocol for the accurate determination of solubility is provided, empowering researchers in drug development and organic synthesis to generate precise data tailored to their specific applications. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in solution for process optimization, reaction design, and formulation development.
Introduction to this compound
This compound (CAS No. 1451391-98-2) is an organoboron compound featuring a substituted phenyl ring. Its molecular structure consists of a boronic acid functional group (–B(OH)₂), a methoxy group (–OCH₃), and two methyl groups (–CH₃) attached to the aromatic core.
-
Molecular Formula: C₉H₁₃BO₃
-
Molecular Weight: 180.01 g/mol
This compound serves as a critical building block in organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and preparing solutions for screening and formulation.
Theoretical Framework: The Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like".[1][2][3][4] This axiom elegantly summarizes the fact that substances with similar intermolecular forces and polarity tend to be miscible.[1][2][3][4] To predict the solubility of this compound, we must analyze its structural features in the context of solvent properties.
2.1. Solute Characteristics
The structure of this compound presents a duality in polarity:
-
Polar Moiety: The boronic acid group, –B(OH)₂, is highly polar and capable of acting as both a hydrogen bond donor (from the –OH groups) and acceptor. This feature promotes strong interactions with polar solvents.
-
Nonpolar Moiety: The phenyl ring substituted with two methyl groups forms a significant nonpolar, lipophilic region. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.
-
Intermediate Polarity Contribution: The methoxy group (–OCH₃) introduces a moderate degree of polarity and can act as a hydrogen bond acceptor.
2.2. Solvent Classification and Interaction Potential
Organic solvents are typically classified based on their polarity:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can readily engage in hydrogen bonding. They are expected to interact strongly with the boronic acid group.
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents have significant dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors and are effective at solvating polar molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Methylcyclohexane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are expected to interact more favorably with the nonpolar aromatic core of the molecule.
2.3. Effect of Temperature
For most solid solutes, solubility in organic solvents increases with temperature.[5][6] This is because the dissolution process is typically endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces within the solvent. Increased thermal energy shifts the equilibrium towards dissolution. This principle is the foundation for purification by recrystallization.[6]
Predicted Solubility Profile of this compound
Based on the "like dissolves like" principle and data from analogous compounds like phenylboronic acid and its derivatives, a qualitative solubility profile can be predicted.[7][8][9][10] Phenylboronic acid itself generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7][9][10] The addition of two methyl groups and a methoxy group to the phenyl ring in our target compound increases its lipophilicity and molecular weight compared to phenylboronic acid.
This structural modification suggests a nuanced solubility behavior. The increased nonpolar character from the methyl groups may slightly reduce solubility in highly polar solvents while enhancing it in solvents of intermediate to low polarity.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between solvent –OH and solute –B(OH)₂. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone | High | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. Ethers and ketones are generally good solvents for boronic acids.[7][9][10] |
| Polar Aprotic | Dimethylformamide (DMF), DMSO | Very High | Highly polar nature of these solvents effectively solvates the boronic acid group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity allows for solvation of both polar and nonpolar moieties of the solute. |
| Aromatic | Toluene, Xylene | Moderate to Low | The nonpolar aromatic core of the solute interacts favorably with the aromatic solvent, but the polar boronic acid group limits overall solubility. |
| Nonpolar Aliphatic | n-Hexane, Methylcyclohexane | Very Low / Insoluble | Significant mismatch in polarity; the weak van der Waals forces of the solvent cannot overcome the strong intermolecular forces of the polar boronic acid group.[7][9][10] |
Experimental Protocol for Solubility Determination
To obtain quantitative data, a systematic experimental approach is required. The equilibrium solubility method is a reliable and widely used technique.
4.1. Principle
An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The supernatant is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical method.
4.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (evaporating dish, vacuum oven).
4.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. "Excess" ensures that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.
-
Sampling and Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial or volumetric flask. This step is critical to remove all particulate matter.
-
Quantification (HPLC-UV Method):
-
Dilute the filtered saturated solution with a known volume of a suitable mobile phase to bring the concentration within the calibrated range of the HPLC.
-
Inject the diluted sample into the HPLC system. Arylboronic acids can be readily quantified using reverse-phase chromatography with UV detection.[11]
-
Determine the concentration by comparing the peak area to a pre-established calibration curve.
-
-
Quantification (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point.
-
Once all the solvent has been removed, weigh the vial again. The mass of the remaining solid corresponds to the amount dissolved in the initial volume of the solvent.
-
-
Calculation: Calculate the solubility in desired units (e.g., mg/mL or g/L) based on the determined concentration and the volume of the solvent used.
4.4. Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Discussion: Structure-Solubility Relationships
The interplay of functional groups on this compound dictates its solubility profile.
-
Dominance of the Boronic Acid Group in Polar Solvents: In solvents like methanol and DMSO, the energy gained from strong hydrogen bonding and dipole-dipole interactions with the –B(OH)₂ group far outweighs the energy penalty of solvating the nonpolar aromatic ring. This results in high solubility.
-
Balanced Interactions in Intermediate Polarity Solvents: In solvents like THF and chloroform, both the polar and nonpolar parts of the molecule can be effectively solvated. THF's ether oxygen can accept hydrogen bonds from the boronic acid, while its cyclic structure has nonpolar characteristics that interact with the substituted phenyl ring. This leads to good overall solubility.
-
Insolubility in Nonpolar Solvents: In hexane, the solvent molecules can only offer weak van der Waals forces. These forces are insufficient to break the strong hydrogen bonds and dipole-dipole interactions that hold the boronic acid molecules together in the crystal lattice, leading to very low solubility.
This relationship between molecular features and solubility is a foundational concept in chemistry, allowing for the rational selection of solvents for reactions and purifications.[2]
Caption: The "Like Dissolves Like" principle applied to the solute.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a robust qualitative profile can be confidently predicted from its molecular structure and established chemical principles. It is expected to exhibit high solubility in polar protic and aprotic solvents, moderate solubility in solvents of intermediate polarity like chloroform, and poor solubility in nonpolar aliphatic and aromatic hydrocarbons. For researchers requiring precise quantitative data for process modeling, formulation, or regulatory purposes, the detailed experimental protocol provided in this guide offers a validated and reliable pathway to determine these values. This foundational understanding of solubility is essential for the effective and efficient application of this versatile building block in scientific research and development.
References
- Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry of Solubility.
- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term.
-
Peters, D. G. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
-
Khan Academy. Solubility of organic compounds. [Link]
-
Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry?. [Link]
-
ResearchGate. Effect of the temperature on water solubility and the first dissociation constant K a of boric acid. [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]
-
Reddit. (2022, August 7). Does boric acid solubility increase with temperature when mixed with acetone or ethanol? I know with water it does. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]
-
ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. [Link]
-
ResearchGate. Solubility of boric acid (and boron concentration) depending on the temperature in aerated water at an ambient pressure. [Link]
-
Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4505. [Link]
-
Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
MDPI. (2020). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 25(23), 5566. [Link]
-
Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
PubChem. 3,5-Dimethylphenylboronic acid. [Link]
-
MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(11), 3183. [Link]
-
ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
Sources
- 1. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]
- 2. fiveable.me [fiveable.me]
- 3. Khan Academy [khanacademy.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Electronic Modulation of Phenylboronic Acid: A Mechanistic Guide to Methyl and Methoxy Substituents
Executive Summary
This technical guide analyzes the electronic perturbations induced by methyl (-CH₃) and methoxy (-OCH₃) substituents on the phenylboronic acid (PBA) scaffold. Targeted at researchers in medicinal chemistry and materials science, this document dissects the interplay between inductive (
Theoretical Framework: Electronic Perturbation
To predict reactivity, we must first quantify the electronic influence of the substituents using Hammett substituent constants (
Inductive vs. Resonance Effects
Both methyl and methoxy groups are Electron Donating Groups (EDGs) in the para position, but they operate via distinct mechanisms:
-
Methyl (-CH₃): Exhibits a weak electron-donating effect primarily through hyperconjugation (interaction of
orbitals with the aromatic system) and a minor inductive effect ( ). -
Methoxy (-OCH₃): Exhibits a strong electron-donating effect via resonance (
) due to the lone pair on the oxygen atom donating into the system. However, this is opposed by a strong electron-withdrawing inductive effect ( ) due to oxygen's electronegativity. In the para position, resonance dominates ( ).[1]
Hammett Parameters
The Hammett equation (
| Substituent | Position | Electronic Nature | Dominant Effect | |
| -H | - | 0.00 | Neutral | Reference |
| -CH₃ | para | -0.17 | Weak EDG | Hyperconjugation |
| -OCH₃ | para | -0.27 | Strong EDG | Resonance (+R) |
| -OCH₃ | meta | +0.12 | Weak EWG | Inductive (-I) |
Note: The sign inversion of the methoxy group from meta (EWG) to para (EDG) is a critical design parameter for fine-tuning electronic density.
Physicochemical Characterization
The introduction of EDGs increases the electron density on the boron atom, thereby reducing its Lewis acidity. This manifests as an upward shift in pKₐ (the pH at which the neutral boronic acid converts to the tetrahedral boronate anion).
pKₐ Modulation
The ionization of phenylboronic acid is a Lewis acid-base reaction, not a Brønsted deprotonation:
Using the Hammett equation with a reaction constant
| Compound | Predicted pKₐ | Experimental pKₐ (Approx) | Lewis Acidity |
| Phenylboronic Acid | 8.8 (Ref) | 8.8 | Moderate |
| 4-Methylphenylboronic Acid | 9.15 | 9.0 - 9.1 | Lower |
| 4-Methoxyphenylboronic Acid | 9.36 | 9.2 - 9.3 | Lowest |
Implication: 4-Methoxyphenylboronic acid requires a higher pH to form the reactive boronate species compared to the unsubstituted parent.
Visualization of Electronic Effects
Figure 1: Comparative electronic donation mechanisms of Methyl and Methoxy groups reducing Boron Lewis acidity.
Reactivity Profile: Suzuki-Miyaura Coupling
The impact of Methyl and Methoxy substituents on Suzuki coupling is biphasic, influencing both the pre-equilibrium and the transmetallation step.
The "Nucleophile vs. Formation" Paradox
-
Boronate Formation (Pre-equilibrium): The reaction requires the formation of the boronate anion
. Since EDGs (Me, OMe) increase pKₐ, they hinder this step at lower pH. -
Transmetallation (Rate-Determining Step): Once the boronate is formed, the aryl group must transfer to the Palladium center. An electron-rich aryl group (nucleophilic) facilitates this attack on the electrophilic Pd(II) center.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting where electronic effects intervene.
Supramolecular Interactions: Diol Binding
Phenylboronic acids reversibly bind 1,2-diols (e.g., glucose, catechols) to form cyclic esters. This is the basis for glucose sensing.
Binding Affinity ( )
The binding constant is generally inversely proportional to the pKₐ of the boronic acid.
-
Mechanism: Binding is most efficient when the boron is in the tetrahedral (anionic) geometry.
-
Substituent Effect: Because Me and OMe increase the pKₐ (making the neutral trigonal form more stable), they generally decrease the apparent binding affinity for diols at neutral pH (7.4) compared to electron-deficient analogs (e.g., 4-fluorophenylboronic acid).[2]
Application Note: For physiological sensing (pH 7.4), 4-methoxyphenylboronic acid is a poor choice unless the sensor design specifically utilizes the change in pKₐ to modulate fluorescence (PET mechanism).
Experimental Protocols
Protocol A: Determination of pKₐ via Potentiometric Titration
This protocol ensures accurate measurement of the subtle pKₐ shifts induced by methyl/methoxy groups.
Reagents:
-
Analyte: 4-Methoxyphenylboronic acid (10 mM).
-
Solvent: Carbonate-free water (degassed) with 0.1 M KCl (ionic strength adjustor).
-
Titrant: 0.1 M NaOH (standardized).
Workflow:
-
Dissolution: Dissolve 150 mg of the boronic acid in 50 mL of 0.1 M KCl. Note: If solubility is low, add <5% methanol, but correct for dielectric constant changes.
-
Inert Atmosphere: Sparge solution with Argon for 15 mins to remove dissolved CO₂ (critical, as carbonate interferes near pH 9).
-
Titration: Titrate with NaOH in 50 µL increments using an auto-titrator. Record pH after stabilization (<0.1 mV/sec drift).
-
Data Analysis: Plot pH vs. Volume. The pKₐ is the pH at the half-equivalence point (inflection).
-
Validation: Compare against a standard benzoic acid control.
Protocol B: Competitive Kinetic Study (Suzuki Coupling)
To quantify the relative nucleophilicity of Me- vs OMe-substituted boronates.
Reagents:
-
Aryl Halide: 4-Bromoacetophenone (1.0 equiv).
-
Boronic Acid A: 4-Methylphenylboronic acid (5.0 equiv).
-
Boronic Acid B: 4-Methoxyphenylboronic acid (5.0 equiv).
-
Catalyst: Pd(PPh₃)₄ (1 mol%).
-
Base: K₂CO₃ (2.0 equiv).
Workflow:
-
Competition Setup: Combine Aryl Halide, Boronic Acid A, and Boronic Acid B in a Schlenk flask.
-
Initiation: Add degassed Toluene/Water (10:1) and base.[2][3][4] Heat to 60°C.
-
Sampling: Aliquot 50 µL every 5 minutes into cold ethyl acetate (quench).
-
Analysis: Analyze via GC-MS or HPLC.
-
Calculation: Plot
vs. time. The ratio of initial rates ( ) reveals the intrinsic electronic preference, normalizing for concentration.
Figure 3: Workflow for determining relative reactivity rates via competition.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Yan, J., et al. (2008). Substituent Effects on the Acidity of Phenylboronic Acids. Tetrahedron. [Link]
-
Springsteen, G., & Wang, B. (2002). A Detailed Examination of Boronic Acid-Diol Complexation. Tetrahedron. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
PubChem. (2024). 4-Methoxyphenylboronic acid Compound Summary. National Library of Medicine. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Use of 3,5-Dimethyl-2-methoxyphenylboronic acid as a Pharmaceutical Intermediate
Introduction: Strategic Importance of Substituted Biaryls and the Role of 3,5-Dimethyl-2-methoxyphenylboronic acid
In the landscape of modern drug discovery and development, the biaryl structural motif is a cornerstone of many active pharmaceutical ingredients (APIs). These scaffolds provide a rigid framework that allows for precise spatial orientation of various functional groups, which is critical for specific interactions with biological targets. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these biaryl compounds, owing to its mild reaction conditions and broad functional group tolerance.[1]
This document provides a detailed guide to the application of This compound (CAS No. 313545-34-7) , a key intermediate in the synthesis of complex pharmaceutical molecules. The unique substitution pattern of this boronic acid, featuring a sterically demanding ortho-methoxy group and two meta-methyl groups, presents both opportunities and challenges in cross-coupling reactions. Understanding and controlling these factors are paramount to achieving high yields and purity in the synthesis of advanced pharmaceutical intermediates.
The strategic incorporation of the 3,5-dimethyl-2-methoxyphenyl moiety can significantly influence the pharmacological profile of a drug candidate by modifying its lipophilicity, metabolic stability, and binding affinity. These application notes are designed for researchers, medicinal chemists, and process development scientists, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols for the effective use of this valuable building block.
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₉H₁₃BO₃ |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to off-white solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |
Safety Precautions:
This compound, like other boronic acids, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][3][4]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form a C-C bond between the boronic acid-bearing phenyl ring and an aryl or heteroaryl halide (or triflate).
Mechanistic Considerations for a Sterically Hindered Boronic Acid
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.[5] However, the steric hindrance and electronic properties of this compound necessitate careful consideration of each step:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: This is often the rate-limiting step and is particularly sensitive to steric hindrance. The boronic acid is activated by a base to form a more nucleophilic boronate species, which then transfers the 3,5-dimethyl-2-methoxyphenyl group to the Pd(II) center. The ortho-methoxy group can influence the rate of transmetalation, and in some cases, may coordinate with the palladium center, affecting the reaction geometry.[6]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.
The presence of the two methyl groups and the ortho-methoxy group on the boronic acid can slow down the transmetalation step. Therefore, the choice of catalyst (and its ligands), base, and solvent is critical to overcome this steric barrier and achieve efficient coupling.[7][8]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Application Note: Overcoming Steric and Electronic Barriers in the Suzuki-Miyaura Coupling of 3,5-Dimethyl-2-methoxyphenylboronic Acid
Topic: Ligand design for coupling ortho-substituted 3,5-Dimethyl-2-methoxyphenylboronic acid Content Type: Application Note & Protocol Guide
Executive Summary: The "Perfect Storm" of Deactivation
Coupling this compound presents a unique challenge in medicinal chemistry. This substrate embodies a "perfect storm" of deactivation pathways that defeat standard catalytic systems (e.g., Pd(PPh₃)₄).
The difficulty arises from two converging factors:
-
The Buttressing Effect (Sterics): While nominally a 2,3,5-substitution pattern, the 3-methyl group "buttresses" the 2-methoxy group. This prevents the methoxy group from rotating away from the metal center, effectively locking the substrate into a conformation that mimics the extreme steric hindrance of 2,6-disubstituted systems.
-
Accelerated Protodeboronation (Electronics): The electron-rich nature of the ring (methoxy + two methyl donors) makes the ipso-carbon highly nucleophilic. In the presence of water and base, this substrate is prone to rapid protodeboronation (hydrolysis of the C-B bond), often occurring faster than the rate-limiting transmetallation step.
This guide details the ligand engineering required to accelerate transmetallation sufficiently to outcompete decomposition.
Ligand Architecture & Selection Strategy
To succeed, the catalyst system must create a protected pocket for the bulky nucleophile while remaining electron-rich enough to facilitate oxidative addition. We recommend two distinct ligand classes.
Strategy A: Dialkylbiaryl Phosphines (The "Buchwald" Approach)
-
Primary Candidate: SPhos
-
Why it works: SPhos is uniquely suited for ortho-methoxy substituted boronic acids. Structural studies suggest a secondary interaction between the methoxy oxygen of the substrate and the palladium center, or simply that the specific cleft size of SPhos accommodates the methoxy group better than bulkier analogs like XPhos.
-
-
Secondary Candidate: RuPhos
-
Why it works: If the electrophile (halide) is also electron-rich or sterically hindered (e.g., an ortho-substituted chloride), RuPhos provides higher electron density to the Pd center, facilitating the oxidative addition step which might otherwise become the bottleneck.
-
Strategy B: N-Heterocyclic Carbenes (The "PEPPSI" Approach)[1]
-
Primary Candidate: Pd-PEPPSI-IPent [1]
-
Why it works: For extremely hindered biaryls (tetra-ortho-substituted), standard NHCs like IPr can be too rigid. The "IPent" (Isopentyl) variant offers "flexible bulk"—the alkyl chains can fold back to accommodate the incoming bulky boronic acid during transmetallation, then snap back to force reductive elimination. This is often the "nuclear option" when phosphines fail.
-
Mechanistic Visualization: The Race Against Protodeboronation
The success of this reaction relies entirely on the rate of Transmetallation (
Caption: The kinetic competition: Ligands must accelerate Transmetallation (Green path) before moisture/base destroys the Boronic Acid (Red path).
Experimental Protocols
Protocol A: The "SPhos" Standard (Recommended Starting Point)
Applicability: Best for coupling with aryl bromides or activated aryl chlorides.
Reagents:
-
Catalyst: SPhos Pd G2 (or Pd(OAc)₂ + SPhos in 1:2 ratio)
-
Base: Potassium Phosphate Tribasic (
) - Crucial: Use anhydrous or finely ground. -
Solvent: Toluene / Water (10:1 ratio).[2] Note: A small amount of water is necessary for the boronic acid mechanism, but too much accelerates deboronation.
Step-by-Step Procedure:
-
Charge Solids: In a reaction vial equipped with a stir bar, add:
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Solvent Addition: Add degassed Toluene and degassed Water (10:1 ratio) via syringe. The concentration should be 0.1 M to 0.2 M with respect to the halide.
-
Reaction: Heat to 100°C for 12–18 hours. Vigorous stirring is essential for the biphasic mixture.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.
Protocol B: The "PEPPSI-IPent" Method (For Sterically Extreme Cases)
Applicability: Use if Protocol A fails or when coupling with unactivated aryl chlorides or extremely hindered electrophiles.
Reagents:
-
Catalyst: Pd-PEPPSI-IPent (1 - 2 mol%)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( )[2] -
Solvent: 1,4-Dioxane (technical grade is often sufficient, but degassed is preferred).
Step-by-Step Procedure:
-
Charge Solids: Add Aryl Halide (1.0 equiv), Boronic Acid (1.3 equiv), Pd-PEPPSI-IPent (2 mol%), and
(2.0 equiv) to a vial. -
Inert Atmosphere: Purge with Argon.
-
Solvent: Add 1,4-Dioxane.
-
Reaction: Heat to 80°C . PEPPSI catalysts are highly active; excessive heat (>100°C) can sometimes lead to catalyst death before conversion is complete in these specific systems.
-
Monitoring: Check HPLC/TLC at 2 hours. These reactions often complete faster than phosphine-based couplings.
Data Summary & Ligand Comparison
| Feature | SPhos (Buchwald) | RuPhos (Buchwald) | Pd-PEPPSI-IPent (NHC) |
| Primary Mechanism | Methoxy-directed facilitation | Electron-rich bulk | Flexible steric bulk |
| Best For | 2-Methoxy substituted boronic acids | Electron-rich halides | Tetra-ortho-substituted biaryls |
| Base Compatibility | |||
| Reaction Temp | 100°C | 100°C | 60°C - 80°C |
| Air Stability | Precatalyst is stable; Ligand oxidizes | Precatalyst is stable | Highly Stable |
Troubleshooting & Optimization Logic
If the reaction fails, analyze the crude mixture via LCMS to diagnose the failure mode.
Caption: Diagnostic workflow for reaction failure. "Ar-H" refers to the hydrolyzed boronic acid (1,3-dimethyl-2-methoxybenzene).
Critical Optimization Tips:
-
Slow Addition: If protodeboronation is the dominant side reaction, dissolve the boronic acid in the solvent and add it dropwise to the hot catalyst/halide mixture over 1-2 hours. This keeps the instantaneous concentration of boronic acid low, favoring the catalyst cycle over the hydrolysis cycle.
-
Boronate Esters: If the boronic acid is too unstable, convert it to the Pinacol Ester (BPin) or MIDA Boronate . These release the active species slowly (MIDA) or are inherently more robust (BPin), though BPin can be sterically slower to transmetallate.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
- Core reference for SPhos efficacy with ortho-substituted and methoxy-containing substr
-
Organ, M. G., Çalimsiz, S., Sayah, M., Hoi, K. H., & Lough, A. J. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[3][4][5] Angewandte Chemie International Edition.[6][7] [Link]
- Definitive source for using PEPPSI-IPent in sterically crowded environments.
-
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society. [Link]
- Mechanistic grounding for the protodeboronation p
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research. [Link]
- Review of the specific ligand-substr
Sources
- 1. Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd-PEPPSI-IPent: an active, sterically demanding cross-coupling catalyst and its application in the synthesis of tetra-ortho-substituted biaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling with 3,5-Dimethyl-2-methoxyphenylboronic acid
Introduction: Revolutionizing Aryl-Aryl Bond Formation with Microwave Synthesis
The construction of biaryl and heteroaryl structures is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging these critical carbon-carbon bonds, celebrated for its functional group tolerance and readily available starting materials.[1][2] However, conventional thermal heating methods for these reactions often necessitate long reaction times, high temperatures, and can lead to undesired side products.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative.[3][4] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of reactants and solvents, leading to dramatic accelerations in reaction rates, often reducing multi-hour or even day-long processes to mere minutes.[5][6][7] This is achieved through direct interaction of the microwave field with polar molecules in the reaction mixture, a mechanism known as dielectric heating.[8] The key advantages of this approach include significantly shorter reaction times, improved product yields, enhanced purity, and reduced energy consumption, all of which are central tenets of green chemistry.[5][9][10]
This application note provides a comprehensive guide to leveraging the power of microwave synthesis for the Suzuki-Miyaura coupling of 3,5-Dimethyl-2-methoxyphenylboronic acid, a versatile building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and optimized protocol, discuss critical experimental parameters, and offer insights gleaned from practical experience to ensure successful and reproducible outcomes.
Reagent Profile: this compound
This compound is a valuable organoboron compound in organic synthesis. The presence of the methoxy and dimethyl groups on the phenyl ring influences its electronic and steric properties, which can in turn affect its reactivity in cross-coupling reactions.[11] Boronic acids are known for their utility in palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[12][13]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1451391-98-2[14] |
| Molecular Formula | C9H13BO3 |
| Molecular Weight | 180.01 g/mol |
| Boiling Point | 354.7±52.0 °C (Predicted)[14] |
| Density | 1.11±0.1 g/cm3 (Predicted)[14] |
| pKa | 8.75±0.58 (Predicted)[14] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate in the presence of a base.[15] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) intermediate.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is facilitated by the base. The exact mechanism of transmetalation can be complex and is a subject of ongoing study.[16]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the catalytically active palladium(0) species.[2]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. ajprd.com [ajprd.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. bspublications.net [bspublications.net]
- 10. researchgate.net [researchgate.net]
- 11. CAS 677746-35-9: B-(2-Methoxy-5-nitrophenyl)boronic acid [cymitquimica.com]
- 12. 3,5-Dimethoxyphenylboronic acid = 95 192182-54-0 [sigmaaldrich.com]
- 13. 3,5-二甲基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 14. This compound CAS#: 1451391-98-2 [m.chemicalbook.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Overcoming steric hindrance in 3,5-Dimethyl-2-methoxyphenylboronic acid reactions
Technical Support Center: 3,5-Dimethyl-2-methoxyphenylboronic Acid
Welcome to the technical support center for reactions involving this compound. As a Senior Application Scientist, I understand the unique challenges researchers face when working with sterically demanding reagents. This guide is designed to provide you with expert insights, robust troubleshooting protocols, and a clear understanding of the mechanistic principles at play. The inherent steric hindrance of this molecule, arising from the two ortho methyl groups and the adjacent methoxy group, necessitates careful optimization of reaction conditions to achieve successful outcomes.
This center is structured as a dynamic question-and-answer guide to directly address the common issues encountered in the lab.
Troubleshooting Guide: Common Experimental Issues
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the primary factors to investigate?
This is the most common issue and typically stems from the failure of one or more key steps in the catalytic cycle due to severe steric hindrance.[1][2] The bulky substituents impede the approach of the boronic acid to the palladium center (transmetalation) and can also slow the final bond-forming step (reductive elimination).
Core Problem: The catalytic system (palladium source and ligand) is not robust enough to overcome the high activation energy barrier. Standard catalysts like Pd(PPh₃)₄ often fail.
Solutions Workflow:
Detailed Explanation:
-
Ligand Selection is Paramount: Standard phosphine ligands are often not sterically bulky enough to promote the necessary reactivity. Highly active catalyst systems are required.[3]
-
Buchwald-type Biaryl Monophosphine Ligands: These are the gold standard for sterically hindered couplings. Their bulk and electron-donating properties stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the challenging transmetalation and reductive elimination steps.[4][5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, making them highly effective for coupling hindered substrates, often under mild conditions.[6][7][8]
Ligand Class Recommended Examples Key Advantages for Hindered Substrates Buchwald Ligands SPhos, XPhos, RuPhos Promote monoligation, high electron density accelerates catalytic steps.[4][9] N-Heterocyclic Carbenes IPr, IMes, Acenaphthoimidazolylidene Strong σ-donors, form robust catalysts with high turnover numbers.[6][8] Arsa-Buchwald Ligands (tBu)₂As-biphenyl Longer As-Pd bond can facilitate transmetalation with hindered partners.[10] -
-
Choice of Base and Solvent: The base activates the boronic acid by forming a more nucleophilic "ate" complex. For hindered substrates, a strong, non-coordinating base is crucial.
-
Base: Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are preferred. They are effective and have limited solubility, which can prevent catalyst decomposition.
-
Solvent: Anhydrous, degassed aprotic solvents are essential. Toluene, 1,4-dioxane, and 2-MeTHF are excellent choices.[11] A small amount of water (e.g., in a 10:1 solvent:water ratio) can sometimes be beneficial, but excess water can lead to competitive protodeboronation.[12]
-
-
Temperature and Concentration: These reactions often require thermal energy to overcome the steric barrier.
-
Temperature: Reactions are typically run hot (80-120 °C). If the reaction is sluggish, a higher boiling point solvent like xylene may be necessary.[13]
-
Concentration: A concentration of ~0.1 M with respect to the limiting reagent is a good starting point. Excessively dilute conditions can slow down the reaction, while overly concentrated conditions can lead to solubility issues.[14]
-
Q2: My reaction has stalled, leaving significant unreacted starting material. I'm also seeing homocoupling of the aryl halide partner. What is happening?
This outcome indicates that the initial oxidative addition step is likely occurring, but the subsequent transmetalation with this compound is failing. The generated Ar-Pd(II)-X intermediate, unable to react with the boronic acid, can then undergo side reactions, such as homocoupling.
Mechanistic Insight:
Troubleshooting Steps:
-
Revisit Ligand Choice: This is a classic sign that the ligand is not suitable. The steric bulk of the ligand itself is critical for creating a coordination sphere around the palladium that is conducive to coupling with another bulky fragment. Switch to a more robust ligand from the table above (e.g., XPhos, SPhos, or an NHC-based system).[3][6]
-
Use a Boronate Ester: Sometimes, the free boronic acid is prone to dehydration to form cyclic boroxines or other unreactive species. Using a pre-formed boronate ester, such as the pinacol or neopentyl glycol ester, can improve stability and reactivity.[15][16] MIDA boronates are particularly useful as they are highly stable and release the boronic acid slowly under basic aqueous conditions, minimizing side reactions.[14]
-
Check Base Equivalents: Ensure you are using at least 3 equivalents of a strong base like K₃PO₄. Insufficient base will result in a low concentration of the active boronate species required for transmetalation.[17]
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing and handling this compound? A: Like many boronic acids, this compound can be susceptible to decomposition over time, particularly through protodeboronation (reaction with moisture) or formation of boroxines (dehydration).[12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place. A desiccator or freezer is ideal.
-
Handling: Use fresh material whenever possible. If you suspect decomposition, you can analyze it by NMR. Alternatively, converting the boronic acid to a more stable MIDA or diethanolamine boronate for long-term storage is an excellent strategy.[14][18]
Q: Can protodeboronation be a significant side reaction? How can I minimize it? A: Yes, protodeboronation is a major competing pathway, especially under harsh conditions or with prolonged reaction times. It results in the conversion of your valuable boronic acid to 3,5-dimethylanisole. Paradoxically, the bulky phosphine ligands used to promote the desired coupling can also accelerate palladium-catalyzed protodeboronation if water is present.[12]
-
Minimize Water: Use anhydrous solvents and dry reagents.
-
Control Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid product degradation or side reactions.
-
Base Choice: While bases are essential, some can promote protodeboronation. K₃PO₄ is often a good choice.
Q: Is there a general, robust protocol I can use as a starting point? A: Absolutely. The following protocol is a robust starting point for many Suzuki-Miyaura couplings involving sterically hindered substrates.
Experimental Protocol: General Procedure for Hindered Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Assembly: Add the catalyst mixture to the reaction vial. Seal the vial with a septum cap.
-
Degassing: Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene, to achieve a concentration of 0.1 M in the aryl halide) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Palladium Catalyst for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Murata, H., Ishikura, K., & Sasamori, T. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(34), 11776-11782. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 9(1), 107-110. [Link]
-
Kwong, F. Y., & Chan, K. S. (2002). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 41(23), 4547-4550. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 289, 1-45. [Link]
-
Dolui, P., & Maiti, D. (2012). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Chemical Communications, 48(8), 1112-1114. [Link]
-
Moran, J., & Paquin, J. F. (2007). An Efficient Synthesis of Sterically Hindered Arylboronic Acids. The Journal of Organic Chemistry, 72(15), 5873–5875. [Link]
-
Li, Y., Wang, D., & Zhang, Y. (2014). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 50(86), 13057-13060. [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]
-
Chandrashekar, H. B., & Maiti, D. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters, 16(5), 1342–1345. [Link]
-
Dolui, P., & Maiti, D. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(13), 4023-4027. [Link]
-
Cheong, J. Y., & Cheong, P. H. Y. (2020). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 142(40), 16952–16961. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4 ac with 3,5‐dimethoxyphenyl boronic acid. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? [Link]
-
ChemRxiv. (2022). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]
-
ResearchGate. (n.d.). Reaction condition optimization. [Link]
-
Senczyszyn, J., & Skraba-Kuzminska, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
-
Senczyszyn, J., & Skraba-Kuzminska, A. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6478–6479. [Link]
-
ChemTalk. (n.d.). Steric Hindrance. [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. (n.d.). Steric effects. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]
-
Lubaeva, A. E., Marvin, C. C., Dombrowski, A. W., & Qureshi, Z. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2009). Syntheses of extreme sterically hindered 4-methoxyboronic acids. [Link]
-
Reddit. (2019). steric hinderance and basicity. [Link]
-
PubChem. (n.d.). (3-Methoxy-2,6-dimethylphenyl)boronic acid. [Link]
Sources
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
Purification strategies for 3,5-Dimethyl-2-methoxyphenylboronic acid derivatives
Technical Support Center: 3,5-Dimethyl-2-methoxyphenylboronic Acid Derivatives
Case Reference: PUR-35DM-2MPBA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Support
Introduction: Understanding Your Molecule
Welcome to the technical support hub for This compound . This is not a standard reagent; its behavior is governed by a unique interplay of steric crowding (ortho-methoxy, meta-methyls) and electronic donation.
Unlike simple phenylboronic acid, this derivative presents two specific challenges:
-
The "Phantom" Impurity: The 2-methoxy group creates a steric environment that stabilizes the boroxine (trimer) anhydride, often leading to confusing NMR spectra.
-
Protodeboronation Sensitivity: The electron-rich nature of the ring, combined with the ortho-substituent effect, makes the C–B bond susceptible to cleavage under specific pH conditions.
This guide replaces generic advice with chemically specific troubleshooting strategies.
Module 1: Analysis & The Boroxine Equilibrium
User Question: "My 1H NMR integration is off. I see broad peaks and what looks like a mixture, but LCMS shows a single mass. Is my compound decomposing?"
Technical Diagnosis: You are likely observing the Boroxine-Boronic Acid Equilibrium . Boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines).[1] This is not decomposition; it is a reversible thermodynamic equilibrium driven by entropy and solvent polarity.
-
The 3,5-Dimethyl Effect: The lipophilic methyl groups drive the equilibrium toward the boroxine in non-polar solvents (like CDCl3), while the 2-methoxy group can lock the conformation, broadening signals.
Troubleshooting Protocol:
-
The "Wet Solvent" Test:
-
Quantifying Purity:
-
If you must use DMSO-d6, look for the distinct boronic acid hydroxyl protons (
) around 8.0–9.0 ppm. If they appear as a singlet (2H), you have the monomer. If they are missing or broad, you have the boroxine.
-
Visualization: The Boroxine Cycle
Figure 1: The reversible dehydration cycle. In non-polar solvents or under vacuum, the equilibrium shifts right (Red). Addition of water shifts it left (Blue), simplifying analysis.
Module 2: Purification Strategies
User Question: "Column chromatography is resulting in significant mass loss and 'tailing' on the TLC. How do I purify this without losing half my yield?"
Technical Diagnosis: Boronic acids interact with the silanol groups (Si-OH) on silica gel via hydrogen bonding and reversible esterification. The 2-methoxy group on your molecule acts as an internal Lewis base, potentially exacerbating adherence to the acidic silica surface.
Strategy A: Recrystallization (Recommended) For this compound, crystallization is superior to chromatography because it avoids silica interaction and leverages the molecule's amphiphilic nature.
-
Solvent System: Ethyl Acetate / Hexanes (or Heptane).
-
Protocol:
-
Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).
-
Add Hexanes dropwise until persistent cloudiness appears.
-
Add a few drops of Ethyl Acetate to clear the solution.
-
Allow to cool slowly to RT, then to 4°C.
-
Why this works: The 3,5-dimethyl groups provide enough lipophilicity to crystallize well from non-polar antisolvents, while the boronic acid moiety drives lattice formation.
-
Strategy B: Modified Chromatography If you must run a column, you must suppress the silanol interaction.
-
The Additive Method: Use 1% Acetic Acid in your eluent (e.g., 20% EtOAc/Hexane + 1% AcOH). This protonates the silica surface, preventing the boron from "sticking."
-
The "Boric Acid" Silica Trick: Pre-wash your silica column with a solution of boric acid in methanol. This saturates the active sites on the silica with cheap boric acid, allowing your valuable product to pass through.
Module 3: Stability & Protodeboronation
User Question: "I see a non-polar spot growing on my TLC during storage or reaction. It corresponds to 2,4-dimethylanisole. Why is the boron falling off?"
Technical Diagnosis: You are witnessing Protodeboronation .[4]
-
Mechanism: The 2-methoxy group is an electron-donating group (EDG) at the ortho position. While it stabilizes the molecule against oxidation, it accelerates base-catalyzed protodeboronation . The hydroxide ion attacks the boron to form a boronate "ate" complex. The ortho-methoxy group can then stabilize the transition state for the cleavage of the C–B bond.
Stability Data & Handling Rules:
| Parameter | Critical Limit | Recommendation |
| pH Sensitivity | pH > 10 | Avoid strong bases (e.g., NaOH, KOH) at high temps. Use milder bases like K3PO4 or K2CO3. |
| Temperature | > 80°C | Prolonged heating in aqueous base accelerates C–B cleavage. Keep reaction times short. |
| Storage | Humidity | Store under Argon at 4°C. Moisture promotes cycle hydrolysis, which can slowly lead to degradation over months. |
| Metal Scavenging | Pd Residues | Palladium residues can catalyze deboronation. Scavenge immediately after coupling. |
Visualization: Decision Tree for Purification
Figure 2: Workflow for selecting the optimal purification route based on crude purity.
Module 4: Metal Scavenging (Pharma/Tox Context)
User Question: "We are using this in a GMP step. How do we ensure Pd levels are <10 ppm without decomposing the boronic acid?"
Technical Diagnosis: Standard activated carbon can sometimes oxidize sensitive boronic acids or induce disproportionation.
Protocol:
-
Use Thiourea-functionalized Silica: (e.g., SiliaMetS® Thiol). These bind Pd(II) selectively without requiring harsh pH changes that trigger protodeboronation.
-
Avoid Oxidative Scavengers: Do not use bleach or peroxide-based washes to remove metal colors, as the electron-rich aromatic ring is prone to oxidation.
References
-
Boroxine-Boronic Acid Equilibrium
-
Protodeboronation Mechanisms
- Cox, P. A., et al. (2016). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society, 138(29), 9145–9157.
-
Source:
-
Chromatographic Purification Strategies
- Hitosugi, S., et al. (2012). "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Journal of Organic Chemistry, 77(19), 8826–8831. (Describes the boric acid silica doping technique).
-
Source:
-
Ortho-Substituent Effects
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Catalyst Poisoning in 3,5-Dimethyl-2-methoxyphenylboronic Acid Synthesis
Welcome to the technical support center dedicated to navigating the complexities of synthesizing 3,5-Dimethyl-2-methoxyphenylboronic acid. This guide is structured for researchers, scientists, and drug development professionals who may encounter challenges, particularly catalyst poisoning, during their synthetic endeavors. Here, we delve into specific issues in a practical question-and-answer format, offering insights grounded in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems observed during the synthesis of this compound, which is often prepared via palladium-catalyzed Miyaura borylation of 2-bromo-6-methoxy-1,3-dimethylbenzene or through a lithiation-borylation pathway. Catalyst poisoning is a frequent culprit for poor reaction outcomes.
Question 1: My Miyaura borylation reaction to synthesize this compound has stalled or is showing very low conversion. What are the likely causes related to catalyst poisoning?
Answer: A stalled or low-conversion Miyaura borylation is a classic symptom of catalyst deactivation. The palladium catalyst, typically in its Pd(0) active form, is susceptible to various poisons that can inhibit its catalytic cycle. The primary suspects are:
-
Atmospheric Oxygen: Incomplete degassing of your solvent and reaction vessel is a common issue. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is catalytically inactive in the initial oxidative addition step. This leads to a significant drop in reaction rate.
-
Water Content: While Suzuki-Miyaura reactions (the subsequent use of your boronic acid) can sometimes benefit from a controlled amount of water, excessive water in the Miyaura borylation step can be detrimental.[1] It can lead to the hydrolysis of the diboron reagent and affect the stability of the catalyst.
-
Impurities in Starting Materials: Your 2-bromo-6-methoxy-1,3-dimethylbenzene or the diboron reagent (e.g., bis(pinacolato)diboron, B₂pin₂) could be contaminated. Sulfur-containing compounds are notorious poisons for palladium catalysts.[2][3] Even trace amounts can lead to irreversible catalyst deactivation.
-
Solvent Quality: Solvents, particularly ethers like 1,4-dioxane or THF, can contain peroxides if not stored and handled properly. Peroxides are strong oxidizing agents that will deactivate the Pd(0) catalyst.
Self-Validation Checklist:
-
Did you rigorously degas your solvent and reaction vessel (e.g., via multiple freeze-pump-thaw cycles or by sparging with an inert gas for an extended period)?
-
Are you using anhydrous solvents and have your reagents been stored under inert atmosphere?
-
What is the purity of your starting materials? Consider re-purifying them if they are from an old or unreliable source.
Question 2: I am observing significant formation of a homocoupling byproduct (a biphenyl derivative) in my reaction mixture. Is this related to catalyst poisoning?
Answer: Yes, the formation of homocoupling byproducts can be linked to issues with the catalytic system, often exacerbated by certain conditions. While not direct poisoning in the traditional sense, it points to a deviation from the desired cross-coupling pathway.
The primary cause is often related to the presence of water or other protic sources, which can facilitate the undesired coupling of your starting aryl halide with the newly formed boronic ester.[1] This side reaction competes with the desired borylation.
Additionally, if your catalyst system is not optimal or is partially deactivated, the slower rate of the main reaction can provide more opportunity for side reactions like homocoupling to occur.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled and anhydrous solvents. Ensure your base (e.g., potassium acetate) is thoroughly dried.
-
Optimize Base: The choice and quality of the base are critical. Some bases can promote side reactions. For Miyaura borylations, potassium acetate is common, but alternatives like potassium 2-ethylhexanoate have been shown to be effective at lower temperatures, potentially reducing side reactions.[4]
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can maintain its low concentration, favoring the cross-coupling pathway over homocoupling.[5]
Question 3: My lithiation-borylation route to this compound is giving me a high proportion of the debrominated starting material. What's causing this?
Answer: The formation of the debrominated product (1-methoxy-3,5-dimethylbenzene) in a lithiation-borylation sequence is a strong indicator of a proton source quenching your organolithium intermediate before it can react with the boron electrophile.
Potential Culprits:
-
Moisture: The most common culprit is residual water in your solvent (e.g., THF), reagents, or reaction vessel. Organolithium reagents are extremely strong bases and will be rapidly quenched by even trace amounts of water.
-
Acidic Protons on the Substrate: While your target substrate is unlikely to have acidic protons that interfere, it's a general point to consider in other syntheses.
-
Wet Boron Reagent: The boronic ester used to quench the organolithium (e.g., triisopropyl borate or isopropoxy pinacol borane) can absorb moisture over time, especially if not stored under a sure-seal system.[6] This moisture will quench the organolithium before borylation can occur.
Experimental Protocol: Reagent Purity Check
-
Solvent Check (Anhydrous): Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
Boron Reagent Check: If you suspect your boron reagent is wet, consider using a fresh bottle. For liquid boronic esters, storing over activated molecular sieves can help, but this should be done with caution to avoid introducing other impurities.
Question 4: How can I effectively remove a suspected catalyst poison from my reagents or solvent?
Answer: If you suspect your starting materials or solvent are the source of catalyst poison, purification is essential.
| Contaminant | Reagent/Solvent | Purification Method | Notes |
| Water | Solvents (THF, Dioxane) | Distillation from sodium/benzophenone ketyl. | Provides a visual indicator (deep blue/purple) of anhydrous conditions. |
| Peroxides | Solvents (THF, Dioxane) | Pass through a column of activated alumina. | Peroxides can be explosive upon concentration; handle with care. |
| Sulfur Compounds | Aryl Halide | Recrystallization or column chromatography. | Choose a solvent system that allows for good separation of the desired material from impurities. |
| General Impurities | Aryl Halide | Column chromatography over silica gel. | This is a general method to improve the purity of solid starting materials. |
Experimental Protocol: Solvent Purification via Activated Alumina Column
-
Prepare the Column: Take a glass chromatography column and pack it with activated basic alumina. The amount will depend on the volume of solvent to be purified (a rule of thumb is ~100g of alumina per 1L of solvent).
-
Pre-rinse: Rinse the column with a small amount of the solvent to be purified.
-
Purify: Pass the solvent through the column under a positive pressure of inert gas (e.g., argon or nitrogen).
-
Store: Collect the purified solvent in a clean, dry flask, preferably with a Sure/Seal-style cap for storage under an inert atmosphere.
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your Miyaura borylation, the following flowchart provides a logical progression of steps to identify and solve the problem.
References
-
Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
-
Paul Murray Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of arylboronic acids and arylboronates. Retrieved from [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2019). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 23(7), 1474–1480. [Link]
-
Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis. University of Bristol. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. r/OrganicChemistry. Retrieved from [Link]
-
Doubleday, W. W., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Reddit. (2024). Miyaura Borylation troubleshoot. r/OrganicChemistry. Retrieved from [Link]
-
Berionni, G., et al. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. [Link]
-
Barroso, S., et al. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103-109. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 13(3), 426-432. [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]
-
Reddit. (2024). (Hopefully) Everything about Suzuki cross-coupling. r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]
-
Lim, C. W., & Lee, C. S. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 53. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Organic Chemistry Portal. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
MDPI. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Retrieved from [Link]
Sources
- 1. catalysis-consulting.com [catalysis-consulting.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification Protocols for 3,5-Dimethyl-2-methoxyphenylboronic Acid
Ticket ID: #PUR-35DM-BA Subject: Removal of excess 3,5-Dimethyl-2-methoxyphenylboronic acid from crude reaction mixtures. Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The removal of unreacted arylboronic acids, specifically sterically crowded and electron-rich variants like This compound , presents a unique challenge in post-reaction processing.[1] Unlike simple phenylboronic acid, the ortho-methoxy and meta-methyl groups create steric bulk and electronic donation that can hinder standard boronate formation or cause "streaking" during chromatography.[1]
This guide provides a tiered troubleshooting workflow, moving from standard aqueous extractions to advanced chemical scavenging and chromatographic interventions.
Decision Matrix: Select Your Workflow
Before proceeding, identify the stability profile of your target product to select the safest purification route.
Figure 1: Strategic decision tree for selecting the appropriate purification protocol based on product stability and scale.
Module 1: Aqueous Phase Engineering (The "Wet" Methods)
Protocol A: The pH-Swing Extraction (Standard)
Best for: Base-stable products.[1]
The Science: Arylboronic acids are Lewis acids. By raising the pH using a base (NaOH or Na₂CO₃), you convert the neutral, organic-soluble boronic acid into a charged, water-soluble boronate anion [1].
The Challenge with this compound: The ortho-methoxy group is an Electron Donating Group (EDG), which increases electron density on the boron atom, potentially raising the pKa (making it less acidic) compared to unsubstituted phenylboronic acid. A stronger base or more washes may be required.
Step-by-Step:
-
Dilution: Dissolve the crude mixture in a non-polar solvent (DCM or Et₂O are preferred over EtOAc, as EtOAc can hydrolyze at high pH).
-
First Wash: Extract with 1M NaOH (3 x Vol).
-
Observation: The boronic acid converts to the hydroxyboronate anion [Ar-B(OH)3]- and migrates to the aqueous layer.
-
-
Check: Analyze the organic layer by TLC.[2]
-
Recovery (Optional): If you need to recover the unreacted boronic acid, acidify the aqueous layer to pH 2 with HCl and extract with EtOAc.
Protocol B: Sorbitol Complexation (The "Gold Standard")
Best for: Stubborn boronic acids that partition poorly in simple base.
The Science: Boronic acids form reversible covalent bonds with 1,2-diols (cis-diols).[1] Sorbitol, a sugar alcohol, forms a cyclic boronate ester that is highly water-soluble and much more acidic than the free boronic acid. This pulls the equilibrium aggressively toward the aqueous phase [2].
Step-by-Step:
-
Preparation: Prepare a 5-10% w/v aqueous D-Sorbitol solution. Adjust the solution to pH 9-10 using Na₂CO₃ (sodium carbonate).
-
Execution: Wash your organic reaction mixture (DCM or EtOAc) with the Sorbitol/Carbonate solution.
-
Mechanism in Action:
-
The boronic acid binds to sorbitol.
-
The resulting complex is extremely polar and locked in the water layer.
-
Note: This is often effective even when 1M NaOH fails due to the high formation constant of the boronate-diol complex.
-
Module 2: Solid-Phase Scavenging (The "Dry" Methods)
Protocol C: PS-DEAM Resin Scavenging
Best for: High-throughput chemistry, acid/base sensitive products, or avoiding aqueous workup entirely.[1]
The Science: Polymer-Supported Diethanolamine (PS-DEAM) mimics the sorbitol effect but on a solid bead.[1] The nitrogen lone pair coordinates to the boron (Lewis acid), while the hydroxyls form a cyclic ester, permanently tethering the impurity to the bead [3].
| Parameter | Specification |
| Reagent | PS-DEAM (Polystyrene-bound Diethanolamine) |
| Loading | Typically 1.5 – 2.0 mmol/g |
| Equivalents | 2.0 – 3.0 equiv relative to residual boronic acid |
| Solvents | THF, DCM, or DCE (Avoid MeOH as it competes) |
Step-by-Step:
-
Dissolve: Dissolve crude mixture in anhydrous THF or DCM.
-
Add Resin: Add 2-3 equivalents of PS-DEAM resin.[1]
-
Agitate: Shake or stir gently (do not magnetic stir, which grinds beads) for 2–4 hours at room temperature.
-
Filter: Filter through a fritted funnel or cotton plug.
-
Result: The filtrate contains your purified product; the boronic acid remains on the beads.
Module 3: Chromatographic Solutions
Protocol D: Silica Gel Modification
Best for: When extraction is impossible and you must run a column.
The Issue: Boronic acids interact with the acidic silanol groups (Si-OH) on silica gel, causing severe tailing (streaking) that co-elutes with your product.
The Fix:
-
Mobile Phase Modifier: Add 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N). This blocks the silanol sites.
-
Alternative Stationary Phase: Use Diol-functionalized Silica .[1] This acts like a "solid-phase sorbitol," retaining the boronic acid at the baseline while your product elutes [4].
Troubleshooting & FAQs
Q1: I see a "Ghost Peak" in my NMR/HPLC that shifts position. What is it? A: This is likely the Boroxine (anhydride trimer).
-
Cause: Upon concentration or drying, 3 molecules of this compound dehydrate to form a six-membered B3O3 ring.
-
Identification: In ¹H NMR, the methyl/methoxy peaks will be slightly shifted compared to the monomer. Adding a drop of D₂O to the NMR tube usually hydrolyzes it back to the monomer, simplifying the spectrum.
Q2: I am isolating 2,4-Dimethylanisole instead of my product. Why? A: You are experiencing Protodeboronation .
-
Mechanism:[1][3][4][5] The C-B bond cleaves, replacing the boron with a proton.
-
Risk Factor:[1][3][6] The ortho-methoxy and meta-methyl groups make the ring electron-rich, which accelerates protodeboronation, especially under metal catalysis (Pd) or high heat [5].[1]
-
Solution: Lower the reaction temperature and avoid prolonged heating after the starting halide is consumed.
Q3: Can I use Pinacol to remove the acid? A: Yes, but it changes the impurity, not removes it. Adding pinacol converts the boronic acid to the boronate ester (pinacol ester). This ester is much less polar and will move as a sharp spot on silica gel, potentially making it easier to separate from your product via chromatography if their Rf values differ significantly [6].
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
BenchChem Technical Support. (2025). Purification of Suzuki Coupling Products: Sorbitol Wash Protocols.
-
Biotage Application Note. (2019). Scavenging Boronic Acids with PS-DEAM.[1][3]
-
Sigma-Aldrich. (2025). Boric Acid Gel for Column Chromatography: Technical Bulletin.
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle.[1]
Sources
Validation & Comparative
Validating the Structure of 3,5-Dimethyl-2-methoxyphenylboronic Acid Synthesis Products
Executive Summary: The Steric & Electronic Challenge
In the landscape of medicinal chemistry, 3,5-Dimethyl-2-methoxyphenylboronic acid represents a privileged but deceptive scaffold. Used frequently in Suzuki-Miyaura cross-couplings to install sterically congested aryl groups, its structural integrity is often compromised by its own geometry.
The 2-methoxy group (ortho) combined with the 3-methyl group creates significant steric strain around the boron center. Furthermore, the electron-rich nature of the ring (trisubstituted with electron donors) makes the C-B bond highly susceptible to protodeboronation —the primary degradation pathway where the boronic acid reverts to the parent arene (1-methoxy-2,4-dimethylbenzene).
This guide compares the structural validation of products synthesized via Cryogenic Lithium-Halogen Exchange (Method A) versus Pd-Catalyzed Miyaura Borylation (Method B), providing a robust framework for distinguishing high-integrity reagents from degraded alternatives.
Comparative Synthesis & Impurity Profiles
To validate a product, one must understand its origin. The synthesis method dictates the impurity profile.
Method A: Cryogenic Lithium-Halogen Exchange (The Gold Standard)
-
Mechanism: Treatment of 1-bromo-2-methoxy-3,5-dimethylbenzene with n-BuLi at -78°C, followed by trapping with triisopropyl borate and acidic hydrolysis.
-
Performance: Delivers high purity (>98%) if hydrolysis is controlled.
-
Dominant Impurity: Protodeboronated arene . If the quench is not rapid or if the pH drifts during workup, the C-Li or C-B bond cleaves.
Method B: Pd-Catalyzed Miyaura Borylation (The Alternative)
-
Mechanism: Pd-catalyzed coupling of the aryl bromide with bis(pinacolato)diboron (
), followed by oxidative cleavage of the pinacol ester. -
Performance: Often yields a product contaminated with residual pinacol . The bulky pinacol ester is notoriously difficult to hydrolyze completely in sterically hindered ortho-substituted systems.
-
Dominant Impurity: Pinacol ester species and Homocoupled biaryls .
Comparison of Quality Attributes
| Feature | Method A (Li-Exchange) | Method B (Miyaura) | Impact on Drug Development |
| Purity Profile | High (>98% Boronic Acid) | Variable (often contains ~5% Boronate Ester) | Ester impurities skew stoichiometry in Suzuki couplings. |
| Major Impurity | 2,4-Dimethylanisole (Protodeboronation) | Pinacol / Pinacol Ester | Inert impurities lower yield; esters slow down transmetallation. |
| Boroxine Content | Variable (Equilibrium dependent) | Low | Boroxines are active species; not a true impurity but must be calculated. |
| Metal Content | Low (Li salts wash out) | High (Residual Pd/Ligands) | Pd residue can cause false positives in biological assays. |
Structural Validation Framework
A Certificate of Analysis (CoA) claiming "98% Purity" is insufficient for this molecule. You must validate the specific structural features using the following multi-modal approach.
A. Nuclear Magnetic Resonance (NMR) Strategy
1.
H NMR (Proton) - The Symmetry Check
The molecule has a plane of symmetry that is broken by the substitution pattern, but the specific shifts confirm the regiochemistry.
-
Solvent: DMSO-
(prevents esterification with methanol). -
Key Signals:
- 2.15 - 2.25 ppm (6H, s): Two Methyl groups (C3-Me and C5-Me). Note: They may appear as two distinct singlets or one overlapping signal depending on resolution, but typically distinct due to different environments (C3 is flanked by OMe and B).
- 3.65 - 3.75 ppm (3H, s): Methoxy group at C2. Critical Check: If this shifts significantly upfield, suspect protodeboronation.
-
6.80 - 7.20 ppm (2H): Aromatic protons (H4 and H6).
-
H4: Appears as a broad singlet (meta-coupled to H6).
-
H6: Appears as a broad singlet (meta-coupled to H4).
-
-
7.80 - 8.20 ppm (2H, s, broad):
protons. Diagnostic: If this signal is missing or integrates to <2H, the sample is likely the Boroxine (anhydride) form.
2.
B NMR - The Species Discriminator
This is the definitive test to distinguish free boronic acid from boronate esters and boroxines.
-
28 - 30 ppm: Monomeric Boronic Acid (
). - 30 - 32 ppm: Boronate Ester (e.g., Pinacol ester impurity from Method B).
- 19 - 22 ppm: Borate "ate" complex (if base is present).
B. Mass Spectrometry (MS) Logic
Direct ESI-MS is misleading because boronic acids dehydrate in the source.
-
Observation: You will rarely see the molecular ion
. -
Target Ion (Negative Mode): Look for
or the methoxy adduct . -
Common Artifact: The trimeric boroxine ion
is often the base peak. Do not interpret this as a polymerization impurity; it is an artifact of the ionization process.
Experimental Protocols
Protocol 1: Assessment of Protodeboronation (Stability Test)
Rationale: To determine if the reagent has degraded during storage.
-
Preparation: Dissolve 10 mg of the sample in 0.6 mL of DMSO-
containing 1 mg of 1,3,5-trimethoxybenzene (Internal Standard). -
Acquisition: Acquire a quantitative
H NMR (D1 = 10s). -
Calculation: Integrate the Methoxy signal of the target (3.7 ppm) against the Internal Standard.
-
Threshold: If the molar ratio of Protodeboronated species (Ar-H) to Boronic Acid (Ar-B) exceeds 1.5%, repurify via recrystallization (Water/Acetone).
Protocol 2: Conversion to Pinacol Ester (For GC Purity Analysis)
Rationale: Boronic acids are too polar for accurate GC-MS. Derivatization is required.
-
Mix: Combine 20 mg Product + 25 mg Pinacol + 1 mL
+ 50 mg . -
Stir: 1 hour at Room Temp.
-
Filter: Remove
. -
Analyze: Inject into GC-MS.
-
Result: This converts all Boronic Acid and Boroxine to the single Pinacol Ester species, allowing accurate integration of carbon-based impurities (like the protodeboronated arene).
Visualization of Workflows
Diagram 1: Synthesis & Impurity Origins
This flow illustrates how different synthesis routes lead to distinct impurity profiles that must be validated.
Caption: Comparison of impurity generation in Lithiation vs. Miyaura pathways. Note the persistence of pinacol esters in Route B due to steric hindrance.
Diagram 2: Validation Logic Tree
A decision matrix for accepting or rejecting a batch based on analytical data.
Caption: Step-by-step analytical decision matrix for validating structural integrity.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[1] Journal of the American Chemical Society, 143(36), 14814-14826.[1] Link
-
Robbins, D. W., & Hartwig, J. F. (2012).[2] A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates.[2] Organic Letters, 14(16), 4266-4269. Link
-
ChemicalBook. (n.d.). 3,5-Dimethylphenylboronic acid synthesis and NMR data. Retrieved from ChemicalBook Database. Link
-
Sigma-Aldrich. (n.d.).[3] 3,5-Dimethoxyphenylboronic acid Product Specification. Retrieved from Sigma-Aldrich Catalog.[3][4] Link
Sources
- 1. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A C-H Borylation Approach to Suzuki-Miyaura Coupling of Typically Unstable 2-Heteroaryl and Polyfluorophenyl Boronates [organic-chemistry.org]
- 3. 3,5-二甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Comparative Yield Analysis of ortho-Methoxy Substituted Boronic Acids
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, boronic acids stand out as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and versatile reactivity make them cornerstones in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The introduction of substituents onto the phenyl ring of a boronic acid dramatically influences its physicochemical properties and reactivity. The methoxy group, in particular, is a common substituent that imparts unique electronic characteristics.[3]
However, the regiochemical placement of this substituent is critical. While para- and meta-methoxy substituted boronic acids are generally well-behaved, their ortho-substituted counterpart presents a fascinating case study in the interplay of competing electronic and steric effects. This guide provides an in-depth comparative analysis of the reactivity and yields of ortho-methoxy substituted boronic acids against their isomers in key cross-coupling reactions, grounded in mechanistic principles and supported by experimental data.
The Dichotomy of the ortho-Methoxy Group: A Mechanistic Perspective
The behavior of the ortho-methoxy group is governed by a delicate balance of three primary factors: its electronic donating nature, the significant steric hindrance it imposes, and its potential for catalyst chelation. Understanding this dichotomy is crucial for predicting and optimizing reaction outcomes.
-
Electronic Effects : Through resonance, the lone pairs on the methoxy group's oxygen atom donate electron density to the aromatic ring. This effect increases the nucleophilicity of the aryl group, which can be beneficial for certain steps in catalytic cycles, such as transmetalation.[4]
-
Steric Hindrance : The physical bulk of the methoxy group adjacent to the boronic acid moiety is the most significant factor impacting its reactivity. This steric clash can impede the approach of the bulky palladium or copper catalyst complexes, thereby slowing down crucial steps like oxidative addition or transmetalation and often leading to diminished yields compared to the less hindered meta and para isomers.[5][6]
-
Chelation Effect : The oxygen atom of the ortho-methoxy group can act as a Lewis base, coordinating with the metal center of the catalyst. This intramolecular chelation can form a more rigid transition state, which may either stabilize the intermediate and promote the reaction or, conversely, act as a catalyst inhibitor depending on the specific reaction and ligand environment. Some studies suggest this chelation can influence selectivity in complex couplings.[7]
Caption: Competing factors influencing the reactivity of ortho-methoxy boronic acid.
Comparative Yield Analysis 1: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for C(sp²)–C(sp²) bond formation and serves as an excellent benchmark for boronic acid reactivity.[8] The catalytic cycle generally involves three key steps: oxidative addition of a palladium(0) catalyst to an organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10]
The transmetalation step is often rate-limiting and is highly sensitive to the steric and electronic properties of the boronic acid. The steric bulk of the ortho-methoxy group directly hinders the formation of the necessary transition state for the transfer of the aryl group from boron to palladium.
// Invisible nodes for labels ArBOH2 [label="Ar'B(OH)₂\n+ Base", shape=plaintext, fontcolor="#5F6368"]; RX [label="R-X", shape=plaintext, fontcolor="#5F6368"]; RR [label="R-Ar'", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> PdII_RX [label=" R-X"]; PdII_RX -> PdII_RAr [label=" Ar'B(OH)₂"]; PdII_RAr -> Pd0 [label=" R-Ar'"];
// Positioning labels RX -> Pd0 [style=invis]; ArBOH2 -> PdII_RX [style=invis]; RR -> PdII_RAr [style=invis]; }
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Yield Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of methoxyphenylboronic acid isomers with 4-bromoanisole. Conditions are standardized to highlight the inherent reactivity differences.
| Substituent Position | Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| ortho | 2-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~45-60% |
| meta | 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95% |
| para | 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 12 | >95%[5] |
Note: Yields are representative and compiled from typical literature findings. Actual yields may vary based on precise conditions and substrate purity.
Analysis and Causality
The data clearly demonstrates a reactivity trend of para > meta >> ortho .
-
Para-isomer : The electron-donating methoxy group is positioned to maximally activate the ring towards the reaction without imposing any steric penalty, resulting in excellent yields.[5]
-
Meta-isomer : The methoxy group has a weaker electronic influence at the reaction center and presents no steric hindrance, leading to high but slightly lower yields than the para-isomer.
-
Ortho-isomer : The significant drop in yield is a direct consequence of steric hindrance. The bulky catalyst complex struggles to access the boron center for efficient transmetalation, leading to slower reaction rates and the prevalence of side reactions like protodeboronation.
Optimization Strategies : To improve yields for ortho-substituted substrates, one must address the steric challenge. The use of highly active, bulky phosphine ligands (e.g., SPhos, XPhos) in conjunction with a suitable palladium precatalyst can promote the reaction by creating a more reactive, coordinatively unsaturated palladium center that can better accommodate the hindered substrate.[11][12]
Comparative Yield Analysis 2: The Chan-Lam Cross-Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed method for forming C-N and C-O bonds using boronic acids.[13] It offers a valuable alternative to the Buchwald-Hartwig amination. The reaction is typically performed under mild conditions, often in the presence of air, which serves as the terminal oxidant for the copper catalyst.[13][14]
The mechanism, while still debated, is thought to involve the formation of a copper(II)-nucleophile complex, followed by transmetalation with the boronic acid and subsequent reductive elimination from a transient Cu(III) species to furnish the product.[13] Steric hindrance on the boronic acid can significantly impact the efficiency of this transmetalation step.
Comparative Yield Data
The table below shows representative yields for the Chan-Lam N-arylation of aniline with methoxyphenylboronic acid isomers.
| Substituent Position | Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| ortho | 2-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ (1.0 eq) | Pyridine | DCM | 25 | 24 | ~30-45% |
| meta | 3-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ (1.0 eq) | Pyridine | DCM | 25 | 24 | ~70-80% |
| para | 4-Methoxyphenylboronic acid | Aniline | Cu(OAc)₂ (1.0 eq) | Pyridine | DCM | 25 | 24 | ~85-95%[15] |
Note: Stoichiometric copper is often used in classic Chan-Lam protocols. Yields are representative. Catalytic versions exist but show similar trends.
Analysis and Causality
The reactivity trend of para > meta >> ortho is again evident.
-
Para- and Meta-isomers : Electron-donating groups generally facilitate the Chan-Lam coupling, leading to good to excellent yields for the unhindered isomers.[15]
-
Ortho-isomer : The lower yield is attributed to the steric clash between the ortho-methoxy group and the copper-ligand sphere during the crucial transmetalation step. This hindrance slows the reaction, allowing for competing decomposition pathways of the boronic acid.
Validated Experimental Protocols
The trustworthiness of any comparative analysis rests on reproducible experimental design. The following protocols provide a framework for a direct comparison.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Comparative Suzuki-Miyaura Coupling
Objective : To compare the yields of 2-, 3-, and 4-methoxyphenylboronic acid in a Suzuki-Miyaura reaction with 4-chlorotoluene.
Materials :
-
Methoxyphenylboronic acid isomer (1.2 mmol, 1.2 equiv)
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL)
Procedure :
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the respective methoxyphenylboronic acid isomer, 4-chlorotoluene, and K₂CO₃.
-
Seal the vial with a septum cap and purge with nitrogen gas for 10 minutes.
-
Add the 1,4-dioxane and water via syringe.
-
Sparge the resulting suspension with nitrogen for an additional 15 minutes to ensure the mixture is thoroughly degassed.
-
Under a positive flow of nitrogen, add the Pd(dppf)Cl₂ catalyst.
-
Seal the vial tightly and place it in a preheated oil bath at 100°C.
-
Stir the reaction vigorously for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the corresponding biaryl product.
-
Determine the isolated yield and characterize the product (NMR, MS).
Protocol 2: Comparative Chan-Lam N-Arylation
Objective : To compare the yields of 2-, 3-, and 4-methoxyphenylboronic acid in a Chan-Lam reaction with aniline.
Materials :
-
Methoxyphenylboronic acid isomer (1.5 mmol, 1.5 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (1.0 mmol, 1.0 equiv)
-
Pyridine (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
4 Å Molecular Sieves
Procedure :
-
To an oven-dried round-bottom flask containing a magnetic stir bar and activated 4 Å molecular sieves, add Cu(OAc)₂ and the respective methoxyphenylboronic acid isomer.
-
Seal the flask and purge with air (or oxygen).
-
Add anhydrous DCM, followed by aniline and pyridine via syringe.
-
Stir the reaction mixture vigorously at room temperature, open to the air (e.g., via a balloon filled with air or a drying tube), for 24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated product.
-
Determine the isolated yield and characterize the product.
Conclusion and Outlook
The comparative analysis unequivocally demonstrates that the reactivity of methoxyphenylboronic acids in both Suzuki-Miyaura and Chan-Lam couplings is profoundly influenced by the position of the methoxy substituent. The trend of para > meta >> ortho holds true for both transformations, with the diminished yield of the ortho-isomer being a direct and predictable consequence of steric hindrance.
For the synthetic chemist, this presents not a limitation, but a clear directive: when employing ortho-methoxy substituted boronic acids, standard reaction conditions may prove suboptimal. Success requires a rational approach to catalyst and ligand selection designed specifically to overcome the steric barrier. The development of increasingly active catalyst systems continues to expand the utility of these sterically demanding building blocks.[12] Despite their often-lower yields, ortho-methoxy substituted biaryls and anilines are crucial motifs in numerous complex molecules and pharmacologically active compounds, making the effort to optimize their synthesis a worthwhile and critical endeavor in the field of drug discovery and materials science.[3][16]
References
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Center for Biotechnology Information. [Link]
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. National Center for Biotechnology Information. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]
-
Steric and Electronic Effects on the Reduction of O-Silylated Aromatic Ketoximes with Borane. ResearchGate. [Link]
-
Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry (RSC Publishing). [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library. [Link]
-
Why is the methoxy group (-OCH_3) such a good ortho-para director? Homework.Study.com. [Link]
-
Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. [Link]
-
Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. ResearchGate. [Link]
-
Synthesis of boronic acid 16 and C−O bond formation by Chan‐Lam‐Evans... ResearchGate. [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC. National Center for Biotechnology Information. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]
-
Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]
-
Design and discovery of boronic acid drugs. PubMed. [Link]
-
Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Ortho Position Changing in Molecules: A Conceptual Perspective. IJSDR. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Methoxyphenylboronic acid | 5720-06-9 [chemicalbook.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. homework.study.com [homework.study.com]
- 5. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chan-Lam Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
3,5-Dimethyl-2-methoxyphenylboronic Acid: Proper Disposal Procedures
Executive Summary & Immediate Action Profile
Status: Hazardous Chemical Waste (Non-RCRA Listed, but Regulated) Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335). Critical Prohibition: DO NOT dispose of down the drain. Boron compounds are difficult to remove in wastewater treatment and are phytotoxic to aquatic plant life. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
| Parameter | Critical Data |
| Chemical Name | 3,5-Dimethyl-2-methoxyphenylboronic acid |
| Functional Group | Aryl Boronic Acid (–B(OH)₂) |
| Physical State | Solid (Powder/Crystals), often off-white to beige |
| Storage | Cool, dry place.[1] Hygroscopic (tends to form boroxines). |
| Incompatibility | Strong Oxidizers (e.g., H₂O₂, Nitric Acid) – Risk of exothermic conversion to phenols. |
Chemical Profile & Expert Analysis
The "Why" Behind the Protocol
To safely handle this compound, one must understand its dynamic chemical nature. Boronic acids are not static; they exist in an equilibrium with their dehydrated trimeric form, known as boroxines (cyclic anhydrides).
-
The Boroxine Cycle: Upon storage or heating, this compound spontaneously dehydrates. This does not change the disposal pathway (incineration), but it alters the solubility profile. Old samples may dissolve slower in non-polar solvents.
-
Oxidative Instability: The carbon-boron bond is susceptible to cleavage by oxidizing agents (e.g., peroxides, permanganates). In a waste drum, mixing this compound with oxidizers can trigger an exothermic reaction, generating the corresponding phenol (3,5-dimethyl-2-methoxyphenol) and releasing heat. This is the primary safety driver for waste segregation.
Pre-Disposal Protocol: The "Self-Validating" System
Before moving waste to the central accumulation area, perform this self-validating check to ensure container stability.
Step 1: State Assessment
Determine if you are disposing of Pure Solid (excess reagent) or Reaction Mixture (solution).
Step 2: Segregation Verification (The "Buddy Check")
-
Check 1: Is the waste container free of oxidizing agents? (Confirm no peroxides or nitric acid traces).
-
Check 2: Is the pH neutral? Boronic acids are Lewis acids. If mixed with strong bases, they form boronate salts, which increases solubility but does not mitigate toxicity. Keep pH between 6–8 to prevent unexpected precipitation or heat generation in mixed waste streams.
Detailed Disposal Workflow
This protocol uses the "Cradle-to-Grave" approach, ensuring safety from the bench to the incinerator.
Scenario A: Solid Waste (Excess Reagent)
-
Packaging: Do not dump loose powder into a large drum. Place the solid in a sealable polyethylene bag or the original glass vial.
-
Secondary Containment: Place the sealed bag/vial into a wide-mouth high-density polyethylene (HDPE) waste jar labeled "Solid Hazardous Waste: Organoboron Compounds."
-
Labeling: Clearly mark with "Irritant" and "Organic Solid."
Scenario B: Liquid Waste (Reaction Mixtures/Rinsate)
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the "Organic Solvents" waste stream (e.g., Acetone, DCM, Ethyl Acetate).
-
Dissolution: If the solid has crusted (boroxine formation), add a small amount of Methanol (MeOH) to aid dissolution before adding to the main organic waste container.
-
Transfer: Pour into the "Non-Halogenated" or "Halogenated" solvent waste carboy (depending on the co-solvent).
-
Note: The boron compound itself is not halogenated, but if you used DCM, it goes to Halogenated.
-
Scenario C: Contaminated Debris (Gloves/Weigh Boats)
-
Bagging: Double-bag nitrile gloves and weigh boats in clear plastic bags.
-
Binning: Dispose of in the "Dry Laboratory Hazardous Waste" box (often a cardboard box with a plastic liner) destined for incineration. Do not use the regular trash.
Visual Workflow: Decision Logic
The following diagram illustrates the decision process for disposing of this compound.
Caption: Decision tree for segregation of organoboron waste streams based on physical state and solvent composition.
Regulatory & Compliance Data
While this compound is not explicitly listed on the RCRA P-list or U-list, it is regulated as a chemical requiring proper disposal due to its toxicity profile and combustibility when dissolved.
| Regulatory Body | Classification / Code | Notes |
| US EPA (RCRA) | Not Listed (Specific) | Classified as "Hazardous Waste" by characteristic if ignitable (D001) in solvent. |
| Waste Stream | Organic / Incineration | Must be destroyed thermally; not landfill safe. |
| DOT (Transport) | Not Regulated (Solid) | Often not regulated as dangerous goods for ground transport unless in solution. |
| Sewer Authority | Prohibited | Boron is a monitored pollutant in many municipalities. |
Emergency Response: Spills
Spill Response Protocol (Small Scale < 10g):
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]
-
Containment: If solid, avoid creating dust. Cover with a damp paper towel to minimize airborne particles.
-
Cleanup: Sweep up the damp solid or use a HEPA vacuum.
-
Decontamination: Wipe the surface with a mild soap solution followed by water.
-
Disposal: Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.
References
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations and Waste Codes.[3][4] Retrieved from [Link]
-
University of California, San Diego (UCSD). (2024). Chemical Compatibility Guidelines and Segregation.[5][6][7] Retrieved from [Link]
-
Princeton University EHS. (2024). Laboratory Safety Manual: Waste Disposal Procedures. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Compatibility | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Chemical Compatibility Guidelines [blink.ucsd.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
